Cas no 159847-79-7 (3-Amino-2,5,6-trifluorobenzonitrile)

3-Amino-2,5,6-trifluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,5,6-trifluorobenzonitrile
- MFCD20717606
- DB-294073
- CS-0447507
- A900571
- 3-amino-2,5,6-trifluoro-benzonitrile
- 159847-79-7
- AKOS024261352
-
- インチ: InChI=1S/C7H3F3N2/c8-4-1-5(12)7(10)3(2-11)6(4)9/h1H,12H2
- InChIKey: MYXZQXUTVGQSLG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C#N)C(=C1N)F)F)F
計算された属性
- せいみつぶんしりょう: 172.02489
- どういたいしつりょう: 172.02483259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 266.6±35.0 ºC (760 Torr),
- フラッシュポイント: 115.1±25.9 ºC,
- ようかいど: ほとんど溶けない(0.022 g/l)(25ºC)、
- PSA: 49.81
3-Amino-2,5,6-trifluorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC906853-1g |
3-Amino-2,5,6-trifluorobenzonitrile |
159847-79-7 | 95% | 1g |
£445.00 | 2025-02-22 | |
Alichem | A019065004-5g |
3-Amino-2,5,6-trifluorobenzonitrile |
159847-79-7 | 95% | 5g |
965.90 USD | 2021-06-17 | |
Crysdot LLC | CD12136943-5g |
3-Amino-2,5,6-trifluorobenzonitrile |
159847-79-7 | 95+% | 5g |
$736 | 2024-07-23 | |
Ambeed | A845874-1g |
3-Amino-2,5,6-trifluorobenzonitrile |
159847-79-7 | 95+% | 1g |
$230.0 | 2024-04-23 |
3-Amino-2,5,6-trifluorobenzonitrile 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3-Amino-2,5,6-trifluorobenzonitrileに関する追加情報
Introduction to 3-Amino-2,5,6-trifluorobenzonitrile (CAS No. 159847-79-7)
3-Amino-2,5,6-trifluorobenzonitrile, identified by the chemical formula C₇H₂F₃N₂ and assigned the CAS number 159847-79-7, is a fluorinated aromatic amine derivative featuring a nitrile group. This compound has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. The presence of multiple fluorine atoms in its molecular framework imparts unique electronic and steric characteristics, making it a valuable scaffold for designing novel molecules with enhanced binding affinity and metabolic stability.
The synthesis of 3-Amino-2,5,6-trifluorobenzonitrile typically involves multi-step organic transformations, often starting from commercially available fluorinated precursors such as 2,5,6-trifluorobenzaldehyde. The introduction of the amino group at the 3-position is a critical step, often achieved through nucleophilic aromatic substitution or reductive amination techniques. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to optimize yield and purity. These approaches align with contemporary trends in green chemistry, emphasizing atom economy and minimal waste generation.
In recent years, 3-Amino-2,5,6-trifluorobenzonitrile has been extensively studied for its pharmacological potential. Its structural motif is reminiscent of biologically active heterocycles found in therapeutic agents targeting various diseases. Notably, fluorinated aromatic compounds have demonstrated improved pharmacokinetic profiles due to their resistance to metabolic degradation. Preliminary in vitro studies suggest that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The electron-withdrawing nature of the nitrile group enhances interactions with biological targets, making it an attractive moiety for drug design.
The incorporation of fluorine atoms into pharmaceutical candidates is well-documented for modulating lipophilicity and binding affinity. In the case of 3-Amino-2,5,6-trifluorobenzonitrile, the trifluoromethyl (CF₃) group at the 2-position contributes to increased binding enthalpy by stabilizing van der Waals interactions with protein receptors. This feature has been leveraged in the development of kinase inhibitors and antiviral agents. Furthermore, computational modeling studies have predicted favorable interactions between this compound and enzymes involved in cancer pathways. Such findings underscore its relevance in oncology research.
Agrochemical applications of 3-Amino-2,5,6-trifluorobenzonitrile are also emerging as a promising area of investigation. Fluorinated compounds often exhibit enhanced pest resistance due to their stability under environmental stressors. Researchers are exploring its potential as a precursor for herbicides and fungicides that maintain efficacy over prolonged periods. The structural rigidity provided by the aromatic ring system ensures optimal positioning within biological targets, while the amino group allows for further derivatization to fine-tune activity spectra.
The handling and characterization of 3-Amino-2,5,6-trifluorobenzonitrile adhere to stringent quality control measures to ensure reproducibility in research settings. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed for purity assessment. Solubility studies indicate moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, facilitating its use in solution-based assays. These properties make it suitable for high-throughput screening (HTS) platforms where rapid evaluation of large compound libraries is essential.
Future directions in the study of 3-Amino-2,5,6-trifluorobenzonitrile include exploring its role as an intermediate in medicinal chemistry campaigns targeting neglected tropical diseases. The scaffold’s adaptability allows for modifications that could yield compounds with novel mechanisms of action against pathogens like Leishmania or Plasmodium species. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate translation from bench to market by leveraging synthetic chemistry innovations.
Environmental considerations play a pivotal role in modern chemical research. The biodegradability and ecotoxicity profiles of 3-Amino-2,5,6-trifluorobenzonitrile are being assessed through standardized protocols to ensure sustainable practices. Preliminary data suggest low bioaccumulation potential due to rapid metabolic clearance via Phase II detoxification pathways in vivo. This aligns with global initiatives promoting sustainable pharmaceutical development by minimizing ecological footprints.
The commercial availability of 3-Amino-2,5,6-trifluorobenzonitrile is expanding as demand grows among synthetic chemists worldwide. Reputable suppliers now offer high-purity grades suitable for sensitive applications such as X-ray crystallography and structure-activity relationship (SAR) studies. Technical support services accompany product distribution to assist researchers with formulation challenges or reaction optimization needs.
In conclusion,3-Amino-2,5,6-trifluorobenzonitrile (CAS No. 159847-79-7) represents a structurally intriguing compound with broad utility across multiple domains of chemical biology. Its unique combination of fluorinated aromaticity and functional diversity positions it as a cornerstone intermediate for innovation-driven drug discovery programs aimed at addressing unmet medical needs while adhering to sustainable practices.
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